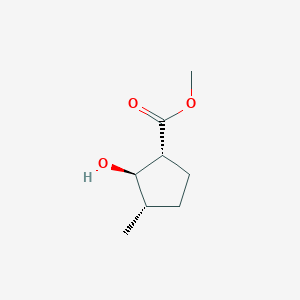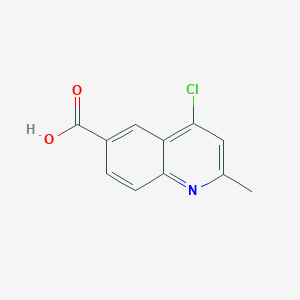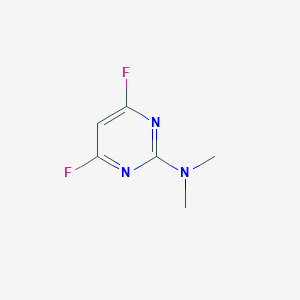
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, also known as AHPO, is a heterocyclic compound that has been widely studied for its biochemical and physiological effects. It is a key intermediate in the synthesis of various natural products and has been used as a starting material for the development of new drugs.
作用機序
The mechanism of action of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects may be due to its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has several advantages for use in lab experiments. It is readily available in large quantities and can be easily synthesized. This compound is also stable and can be stored for long periods of time. However, there are some limitations to its use. This compound is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one research. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the study of this compound's effects on the gut microbiome and its potential as a prebiotic. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on various cell types and tissues.
Conclusion:
This compound is a heterocyclic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, and has been used as a starting material for the synthesis of various natural products. While there are some limitations to its use, this compound has several advantages for use in lab experiments. Future research will continue to explore the potential therapeutic applications of this compound and its mechanism of action.
科学的研究の応用
4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been used as a starting material for the synthesis of various natural products, including the antitumor agent, discorhabdin C.
特性
CAS番号 |
170436-02-9 |
|---|---|
分子式 |
C6H7NO3 |
分子量 |
141.12 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |
InChIキー |
ZKPOEXRXAATQBO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)NC1)O |
正規SMILES |
CC(=O)C1=C(C(=O)NC1)O |
同義語 |
2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

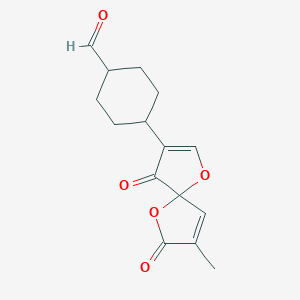





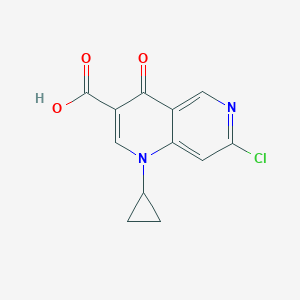
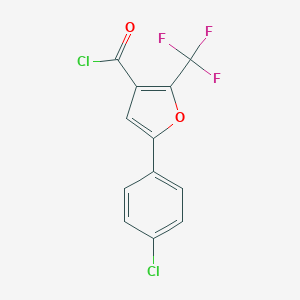
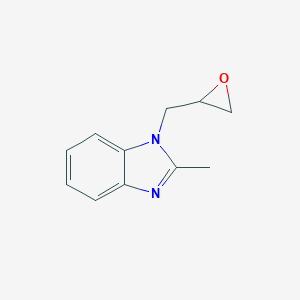
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
